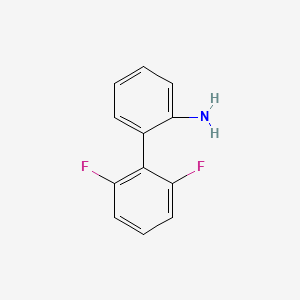

2-(2,6-Difluorophenyl)aniline

Descripción

Significance of Fluorinated Aniline (B41778) Motifs in Modern Chemical Research

The introduction of fluorine into aniline frameworks imparts a range of beneficial properties, making these motifs highly sought after in various fields of chemical research. Fluorine's high electronegativity and small size can significantly alter the electronic and steric properties of a molecule. mdpi.comresearchgate.net This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. researchgate.netmdpi.com Consequently, fluorinated anilines are pivotal in the design of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The difluoromethyl group (CF2H), in particular, is considered a bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor, further expanding the utility of these compounds in medicinal chemistry. dokumen.pub The strategic placement of fluorine atoms can also influence the reactivity of the aniline ring, enabling selective chemical transformations. researchgate.net

Overview of Strategic Applications of 2,6-Difluorophenyl Aniline Derivatives in Chemical Synthesis and Catalysis

2,6-Difluoroaniline (B139000) and its derivatives serve as versatile intermediates in the synthesis of a wide array of valuable compounds. chemicalbook.com They are key precursors in the production of herbicides, such as N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, and in the synthesis of potent kinase inhibitors. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Furthermore, these compounds are utilized in the creation of active pharmaceutical intermediates like substituted phenylthiomorpholine dioxides. chemicalbook.comsigmaaldrich.comsigmaaldrich.com

In the realm of materials science, derivatives of 2-(2,6-difluorophenyl)aniline are instrumental in the development of N-arylcarbazoles. These carbazole-based materials exhibit promising electroluminescent properties and are employed as hole-transporting or host materials in organic light-emitting diodes (OLEDs). nih.gov The synthesis of these N-arylated carbazoles can be achieved through various methods, including palladium-catalyzed reactions. nih.govbeilstein-journals.orgresearchgate.net Additionally, nickel(II) complexes incorporating 2,6-difluorophenyl-substituted ligands have been investigated as catalyst precursors for ethylene (B1197577) polymerization. researchgate.net

The reactivity of the 2,6-difluorophenyl aniline system also lends itself to the synthesis of other complex heterocyclic structures. For instance, the photolysis of 2,6-difluorophenyl azide (B81097) in the presence of aniline leads to the formation of asymmetric fluoroazobenzenes. researchgate.netresearchgate.net

Historical Context and Evolution of Research on 2,6-Difluorophenyl Aniline Systems

The study of halogenated anilines dates back to the early 20th century, following the discovery of aniline itself. The systematic exploration of introducing halogen substituents into aromatic amines laid the groundwork for the development of more complex structures like this compound. Early synthetic routes to related compounds often involved nitration followed by reduction processes.

A significant advancement in the preparation of 2,6-difluoroaniline came with the development of a process starting from the readily available and relatively inexpensive 1,2,3-trichlorobenzene. This method involves a consecutive partial fluorine exchange and amination, allowing for a more efficient and scalable synthesis. google.com The evolution of synthetic methodologies has been driven by the increasing demand for specialized halogenated intermediates in various industries.

Current Research Trends and Future Perspectives for 2,6-Difluorophenyl Aniline Investigations

Current research continues to explore the vast potential of 2,6-difluorophenyl aniline systems. A key focus is the development of more efficient and sustainable synthetic methods. This includes the exploration of transition-metal-free synthesis pathways and the use of milder reaction conditions. For example, recent studies have demonstrated the facile synthesis of N-arylated carbazoles via a ladderization of fluorinated oligophenylenes in a transition-metal-free process. rsc.org

The development of novel catalysts for C-H bond functionalization is another active area of research. Photoinduced methods for the difluoroalkylation of anilines are being investigated as a means to introduce difluoroalkyl groups with high selectivity. acs.orgscispace.comnih.gov These methods often operate under mild, redox- and proton-neutral conditions.

Future research is expected to focus on expanding the scope of applications for 2,6-difluorophenyl aniline derivatives. This includes the design and synthesis of new pharmaceuticals with improved efficacy and safety profiles, the development of advanced materials with tailored electronic and optical properties, and the creation of more efficient and selective catalysts for a variety of chemical transformations. The unique properties conferred by the 2,6-difluorophenyl motif will undoubtedly continue to make it a valuable tool for chemists in the years to come.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMJVEDCYGZYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569595 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76838-89-6 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-difluorophenyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Difluorophenyl Aniline and Its Derivatives

Derivatization and Functionalization of the 2,6-Difluorophenyl Aniline (B41778) Moiety

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Generating content for these sections would necessitate speculation and the use of data from related but distinct compounds, which would violate the principles of scientific accuracy and the specific constraints of the request. Further experimental research is required to elucidate the solid-state structure and intermolecular interaction patterns of 2-(2,6-Difluorophenyl)aniline.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural and Mechanistic Insights

Spectroscopic techniques are fundamental in confirming the synthesis of 2-(2,6-Difluorophenyl)aniline derivatives and understanding their electronic and conformational properties. Techniques such as NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy provide a comprehensive picture of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Studies

NMR spectroscopy is a powerful tool for the unambiguous structural assignment of organic molecules. In the study of Schiff bases derived from 2,6-difluoroaniline (B139000) (a closely related precursor), ¹H NMR provides key insights. For the Schiff base ligand (E)-2-(((2,6-difluorophenyl)imino)methyl)phenol (HSBL), formed from 2,6-difluoroaniline and salicylaldehyde, the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is evidenced by a significant downfield shift of the hydroxyl proton signal to δ > 12 ppm. mdpi.com The azomethine proton (–CH=N–) typically appears as a singlet in the δ 8.5–8.9 ppm region. dergipark.org.tr The aromatic protons of the difluorophenyl and phenol (B47542) rings appear as multiplets in the aromatic region of the spectrum. dergipark.org.tr

¹³C NMR spectroscopy further confirms the structure, with the azomethine carbon signal appearing in the range of δ 158–164 ppm. dergipark.org.tr The carbon atoms attached to the fluorine atoms exhibit splitting due to C-F coupling, providing definitive evidence for the presence of the difluorophenyl group. Conformational studies of similar flexible molecules often employ advanced 2D NMR techniques like NOESY to understand the spatial proximity of different protons, which helps in determining the predominant conformers in solution.

Table 1: Representative ¹H NMR Chemical Shifts for Schiff Base Derivatives

| Proton | Typical Chemical Shift (ppm) |

|---|---|

| Phenolic -OH | > 12.0 (singlet) |

| Azomethine -CH=N- | 8.5 - 8.9 (singlet) |

| Aromatic Ar-H | 7.0 - 8.6 (multiplet) |

| Methoxy -OCH₃ (if present) | ~3.6 (singlet) |

| Methyl -CH₃ (if present) | ~2.4 (singlet) |

Data compiled from analogous structures reported in the literature. dergipark.org.tr

Infrared (IR) Spectroscopy in Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is instrumental in identifying key functional groups and monitoring the progress of reactions, such as the formation of Schiff bases and their subsequent complexation with metal ions. The condensation of an aniline (B41778) with an aldehyde to form a Schiff base can be monitored by the disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching of the primary amine, and the appearance of a strong absorption band characteristic of the azomethine (C=N) group. recentscientific.com

For Schiff bases derived from salicylaldehyde, a broad band is typically observed in the 3300-3500 cm⁻¹ region, corresponding to the intramolecularly hydrogen-bonded phenolic O-H group. recentscientific.com The most significant band for Schiff base identification is the C=N stretching vibration, which appears in the 1580–1680 cm⁻¹ range. recentscientific.comsphinxsai.com Upon coordination to a metal ion, this C=N band typically shifts to a lower frequency, indicating the donation of electron density from the azomethine nitrogen to the metal center. recentscientific.comsphinxsai.com The disappearance of the phenolic O-H band in the spectra of the metal complexes confirms the deprotonation and coordination of the phenolic oxygen to the metal ion. recentscientific.com Furthermore, new bands appearing in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations, providing direct evidence of coordination. recentscientific.com

Table 2: Key IR Absorption Frequencies for a Representative Schiff Base and its Metal Complex

| Functional Group | Ligand (HSBL) (cm⁻¹) | Metal Complex (e.g., Cu(SBL)₂) (cm⁻¹) |

|---|---|---|

| ν(O-H) | ~3400 (broad) | Absent |

| ν(C=N) Azomethine | ~1618 | ~1605 (shifted) |

| ν(C-O) Phenolic | ~1280 | ~1300 (shifted) |

| ν(M-N) | - | ~440-490 |

| ν(M-O) | - | ~650-680 |

Data represents typical values for salicylaldehyde-based Schiff bases and their complexes. recentscientific.com

Mass Spectrometry for Molecular Weight Confirmation and Reactive Intermediate Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of synthesized compounds, thus confirming their identity. For this compound, high-resolution mass spectrometry would provide a precise mass measurement, confirming its elemental composition of C₁₂H₉F₂N. The predicted monoisotopic mass is 205.07031 Da. Predicted mass-to-charge ratios for common adducts are also calculated to aid in spectral interpretation.

In the context of reaction monitoring, mass spectrometry, particularly techniques like Electrospray Ionization (ESI-MS), can be used to identify reactive intermediates. While no specific studies on reactive intermediates of this compound were found, ESI-MS is widely used in coordination chemistry to detect charged complex species in solution. For metal complexes of Schiff base ligands, mass spectrometry confirms the stoichiometry of the complex, with the molecular ion peak corresponding to the [M(L)₂] or other relevant species. iosrjournals.org The fragmentation pattern can also provide structural information about the ligand and its coordination to the metal.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 206.07759 |

| [M+Na]⁺ | 228.05953 |

| [M-H]⁻ | 204.06303 |

UV-Visible Spectroscopy in Complex Characterization and Electronic Transitions

UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly useful for characterizing transition metal complexes. Schiff base ligands typically exhibit two main absorption bands in the UV region. The first, at a lower wavelength (higher energy), is attributed to π → π* transitions within the aromatic rings. The second band, at a longer wavelength, corresponds to n → π* transitions involving the non-bonding electrons of the azomethine nitrogen atom. semanticscholar.org

Upon complexation with a transition metal ion, these bands often undergo a bathochromic (red) shift, indicating coordination. semanticscholar.org More significantly, new absorption bands may appear in the visible region of the spectrum. These new bands are typically due to d-d transitions of the metal's d-electrons or to charge transfer (CT) transitions. semanticscholar.org There are two main types of charge transfer bands: ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT). nih.gov The energy and intensity of these bands provide insights into the geometry of the complex and the nature of the metal-ligand bonding. semanticscholar.org For instance, the electronic absorption spectrum of a Cu(II) complex of a Schiff base derived from an aniline derivative showed bands assignable to d-d transitions, suggesting an octahedral geometry around the copper ion. semanticscholar.org

Table 4: Typical Electronic Spectral Data for a Schiff Base Ligand and its Metal Complexes

| Compound Type | Wavelength Range (nm) | Assignment |

|---|---|---|

| Schiff Base Ligand | 250-320 | π → π* |

| 350-400 | n → π* | |

| Transition Metal Complex | Shifted ligand bands | Ligand-based transitions |

| 400-700 | d-d transitions / Charge Transfer (LMCT/MLCT) |

Data compiled from analogous structures reported in the literature. semanticscholar.org

X-ray Crystallography and Solid-State Investigations

Determination of Molecular and Crystal Structures of 2,6-Difluorophenyl Aniline Derivatives and Metal Complexes

Single-crystal X-ray diffraction is the gold standard for determining the molecular and crystal structures of new compounds. For Schiff base derivatives, this technique confirms the E configuration about the C=N double bond and reveals the planarity of the molecule, which is often stabilized by a strong intramolecular O—H⋯N hydrogen bond, forming a six-membered S(6) ring motif. nih.gov The dihedral angle between the two aromatic rings is a key conformational parameter determined from the crystal structure. nih.gov

Table 5: Representative Crystallographic Data for a Schiff Base Metal Complex

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c / Pbca |

| M-N bond length | ~2.0 Å |

| M-O bond length | ~1.9 Å |

| Coordination Geometry | Square Planar / Octahedral |

Data represents typical values observed for transition metal complexes of salicylaldehyde-based Schiff bases. nih.gov

Structural Analysis of this compound: A Review of Current Literature

An in-depth review of publicly available scientific literature and crystallographic databases reveals a significant gap in the structural elucidation of this compound. As of the current date, specific research detailing the polymorphism, crystalline packing, quantitative intermolecular interactions, and Hirshfeld surface analysis for this particular compound has not been published.

While the advanced characterization techniques outlined in the requested article are standard methodologies for the solid-state analysis of organic molecules, their application to this compound has not been documented in accessible research. The study of polymorphism in analogous diphenylamine (B1679370) derivatives suggests that conformational flexibility can lead to different crystalline forms, a phenomenon of great interest in materials science and pharmaceuticals. mdpi.com However, without experimental data from techniques such as single-crystal X-ray diffraction for this compound, a detailed discussion of its specific polymorphic behavior is not possible.

Similarly, the quantification of non-covalent interactions, such as hydrogen bonding and π-π stacking, is contingent upon precise knowledge of the molecular arrangement in the crystal lattice. Likewise, Hirshfeld surface analysis, a powerful tool for mapping and visualizing intermolecular contacts, requires crystallographic information files (CIFs) as a starting point. mdpi.comnih.gov

Due to the absence of this foundational experimental data in the scientific literature, it is not feasible to provide a detailed and accurate analysis for the following sections as requested:

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies have been instrumental in understanding the intrinsic properties of 2-(2,6-Difluorophenyl)aniline. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of the molecule's electronic structure and its implications for chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has been widely used to investigate this compound and its derivatives. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(2d,p), are employed to optimize the molecular geometry, revealing key structural parameters. researchgate.netbohrium.com From the optimized geometry, various properties can be derived, including bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations also provide insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO relates to its electron-accepting ability, or electrophilic character. researchgate.netlibretexts.org The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing the molecule's stability and reactivity; a larger gap generally implies higher stability and lower reactivity. bohrium.com For instance, in a study of related difluorobenzyl derivatives, the energy gap was found to be a key indicator of relative stability. bohrium.com

Furthermore, DFT calculations can predict spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) spectroscopy to validate the computational model. bohrium.com Similarly, electronic transitions can be predicted and correlated with UV-Vis spectra. bohrium.com

| Property | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Ionization Potential | - |

| Electron Affinity | - |

| Electronegativity | - |

| Hardness | - |

| Softness | - |

| Electrophilicity Index | - |

Note: Specific values for this compound require dedicated calculations. The table illustrates the types of parameters obtained from DFT studies on similar fluorinated compounds.

Potential Energy Surface (PES) Mapping for Conformational Stability Analysis

The concept of a Potential Energy Surface (PES) is fundamental to understanding the relationship between a molecule's energy and its geometry. numberanalytics.communi.cz A PES maps the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgpythoninchemistry.org For a molecule like this compound, with rotational freedom around the bond connecting the two phenyl rings, a PES scan can be performed to identify the most stable conformations (energy minima) and the transition states that separate them. muni.czpythoninchemistry.org

By systematically varying the dihedral angle between the two aromatic rings and calculating the energy at each step, a potential energy profile is generated. The conformations corresponding to the lowest energy points on this surface are the most stable. This analysis helps in understanding the molecule's preferred three-dimensional structure and the energy barriers to conformational changes. The global minimum on the PES represents the most stable conformation of the molecule. pythoninchemistry.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. researchgate.netlibretexts.org The distribution and energy of these orbitals in this compound are critical for predicting its reactivity. researchgate.net The HOMO, being the highest energy orbital containing electrons, is susceptible to electrophilic attack, while the LUMO, the lowest energy unoccupied orbital, is the site for nucleophilic attack. ucsb.edu

Analysis of the FMOs can reveal the most likely sites for chemical reactions. For instance, the localization of the HOMO on the aniline (B41778) ring would suggest that this part of the molecule is more prone to electrophilic substitution. Conversely, the distribution of the LUMO can indicate regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability and chemical reactivity. bohrium.com

Charge Distribution and Molecular Orbital Interactions within Complexes

The distribution of electron density within the this compound molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This provides insights into the charge on each atom and the nature of the bonding and non-bonding interactions. The presence of electronegative fluorine atoms significantly influences the charge distribution, creating partial positive and negative charges across the molecule.

Understanding the charge distribution is crucial for predicting how the molecule will interact with other molecules or ions. Molecular orbital interactions are key to the formation of molecular complexes. When this compound interacts with another molecule, the overlap between their respective molecular orbitals, particularly the frontier orbitals, governs the stability and geometry of the resulting complex. The study of these interactions is essential for understanding intermolecular forces and the initial steps of chemical reactions. libretexts.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a powerful means to study the behavior of this compound in a simulated biological or chemical environment.

In Silico Studies of Molecular Binding and Interactions (e.g., with Proteins)

In silico studies, such as molecular docking, are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org In the context of this compound, molecular docking can be used to investigate its potential binding to biological targets like proteins. ijper.org

These simulations can identify the binding site on the protein and predict the binding affinity of the molecule. The interactions between the ligand (this compound) and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be visualized and analyzed. Such studies are crucial in the field of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ijper.orgresearchgate.net For example, molecular docking studies have been performed on derivatives of aniline to predict their binding to specific enzyme active sites. ijper.org

Computational Assessment of Hydrogen Bonding and Other Non-Covalent Interactions

Computational chemistry provides powerful tools for the detailed examination of hydrogen bonds and other non-covalent interactions within and between molecules. rsc.org For this compound, these interactions play a critical role in its solid-state structure and its interactions with other molecules.

The principles of these interactions can be applied to this compound. The presence of the amine (-NH₂) group allows for it to act as a hydrogen bond donor, while the fluorine atoms and the phenyl rings can act as hydrogen bond acceptors or participate in other types of non-covalent interactions. rsc.orgnih.gov Computational models can predict the geometry and strength of these potential hydrogen bonds.

Non-covalent interactions involving aromatic rings are a subject of extensive computational research. researchgate.net These interactions include π-stacking, anion-π interactions, and XH/π interactions. researchgate.net For this compound, the two phenyl rings can engage in π-stacking. The electron-withdrawing fluorine atoms significantly influence the electrostatic potential of the phenyl ring they are attached to, which in turn affects the nature and strength of these non-covalent interactions. researchgate.net

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) analysis are employed to characterize and quantify these interactions. rsc.orgscielo.org.mx These methods can provide detailed information about bond critical points, orbital interactions, and regions of space where non-covalent interactions are significant.

Table 1: Potential Non-Covalent Interactions in this compound and Relevant Computational Methods

| Interaction Type | Potential Participating Groups in this compound | Relevant Computational Methods |

| Hydrogen Bonding | N-H (donor) with a suitable acceptor; C-F (acceptor) with a suitable donor | NBO, AIM, NCI, Local Vibrational Mode Analysis rsc.orgmdpi.com |

| π-π Stacking | Interactions between the two phenyl rings | Direct Interaction Models, ESP Maps researchgate.net |

| C-H⋯π Interactions | C-H bonds of one ring interacting with the π-system of the other | Symmetry-Adapted Perturbation Theory (SAPT) |

| Halogen Bonding | Fluorine atoms acting as halogen bond donors (less common for fluorine) | Molecular Electrostatic Potential (MEP) analysis |

Mechanistic Studies Through Computational Chemistry

Kinetic Isotope Effect (KIE) Calculations for Reaction Pathway Elucidation

The kinetic isotope effect (KIE) is a powerful tool in mechanistic chemistry, revealing the nature of the rate-determining step of a reaction by observing the change in reaction rate upon isotopic substitution. princeton.edu Computational chemistry allows for the theoretical prediction of KIEs, providing valuable insights into reaction pathways. libretexts.org

For reactions involving this compound, such as C-H or N-H bond activation, KIE calculations can be instrumental. The substitution of hydrogen with its heavier isotope, deuterium, leads to a lower zero-point vibrational energy for the C-D or N-D bond compared to the C-H or N-H bond. princeton.edu Breaking this bond requires more energy, resulting in a slower reaction rate. libretexts.org A "normal" primary KIE (kH/kD > 1) is typically observed when the bond to the isotope is broken in the rate-determining step. princeton.edu

Computational modeling can be used to calculate the vibrational frequencies of the ground state and the transition state for both the isotopically labeled and unlabeled reactants. epfl.ch From these frequencies, the zero-point energies can be determined, and the KIE can be predicted. The magnitude of the predicted KIE can then be compared with experimental values to support or refute a proposed mechanism. For instance, a large primary KIE (typically 2-8 for H/D substitution) suggests a transition state where the hydrogen is being transferred symmetrically. libretexts.org

In a hydroarylation reaction involving a 2,6-difluorophenyl group, a kinetic isotope effect of 2.08 was observed, which is consistent with a C-H activation mechanism. escholarship.org

Table 2: Theoretical vs. Experimental KIE for Mechanistic Elucidation

| Type of KIE | Typical Calculated Value (kH/kD) | Mechanistic Implication |

| Primary KIE | > 2 | Bond to isotope is broken in the rate-determining step princeton.edu |

| Secondary KIE | 0.7 - 1.5 | Isotopic substitution is at a position not directly involved in bond breaking, but hybridization changes at that position in the transition state utdallas.edu |

| Inverse KIE | < 1 | A bond to the isotope becomes stiffer in the transition state |

Simulation of Radical Intermediates (e.g., EPR Studies)

Many chemical transformations proceed through radical intermediates. acs.org Electron Paramagnetic Resonance (EPR) spectroscopy is a key experimental technique for detecting and characterizing these species. mdpi.com Computational simulations are essential for interpreting the complex EPR spectra and understanding the electronic structure of these radicals. rsc.org

In reactions involving this compound, radical intermediates can be formed, for example, by oxidation of the aniline nitrogen or through photoinduced processes. rsc.orgacs.org The resulting aminyl radical, [2-(2,6-difluorophenyl)phenyl]aminyl, would have a characteristic EPR spectrum.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the g-tensor and hyperfine coupling constants (hfccs) of the radical intermediate. rsc.org The hfccs represent the interaction of the unpaired electron with the magnetic nuclei in the molecule (e.g., ¹H, ¹⁴N, ¹⁹F). By simulating the EPR spectrum based on these calculated parameters, a direct comparison with the experimental spectrum can be made, confirming the identity of the radical. mdpi.com

Furthermore, computational studies can provide insights into the spin density distribution within the radical, revealing which atoms bear the highest degree of unpaired electron character. rsc.org This information is crucial for understanding the radical's reactivity and subsequent reaction pathways. Studies on related N-arylaminyl radicals have shown that the spin density is primarily located on the nitrogen atom and delocalized into the phenyl rings. rsc.org

Table 3: Simulated EPR Parameters for a Hypothetical [2-(2,6-Difluorophenyl)phenyl]aminyl Radical

| Parameter | Description | Typical Computational Output |

| g-value | Characterizes the magnetic moment of the electron | Anisotropic tensor (gxx, gyy, gzz) and isotropic value (giso) |

| Hyperfine Coupling Constants (a) | Describes the interaction between the electron spin and nuclear spins | Isotropic (Aiso) and anisotropic (dipolar) components for each magnetic nucleus (¹⁴N, ¹H, ¹⁹F) |

| Spin Density | Distribution of the unpaired electron over the molecule | Mulliken, Löwdin, or NBO spin populations per atom |

Theoretical Rationalization of Observed Chemical Transformations

Computational chemistry is an indispensable tool for rationalizing experimentally observed chemical transformations, providing a detailed electronic and energetic picture of the reaction mechanism. For this compound and its derivatives, theoretical calculations can explain observed reactivity, selectivity, and product distributions.

For example, in the synthesis of boranil complexes derived from anilines, computational studies can rationalize the observed photophysical properties. rsc.org By calculating the energies of the frontier molecular orbitals (HOMO and LUMO) and modeling the electronic transitions, the observed absorption and emission spectra can be explained. rsc.org Theoretical models can also account for the influence of substituents, such as the fluorine atoms in this compound, on the electronic structure and properties of the resulting compounds. rsc.org

In the context of reaction mechanisms, computational chemistry can be used to map the entire potential energy surface of a reaction. This involves locating and calculating the energies of reactants, products, intermediates, and transition states. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. This approach has been used to understand a wide range of organic reactions. unica.it

Theoretical calculations can also be used to understand the role of catalysts in transformations involving this compound, such as in cross-coupling reactions where it might be used as a ligand or substrate. chemscene.com By modeling the catalytic cycle, key steps like oxidative addition, transmetalation, and reductive elimination can be investigated in detail, providing a theoretical basis for the observed catalytic activity and selectivity.

Research Applications in Organic Synthesis and Catalysis

Utilization as a Core Building Block in Advanced Organic Synthesis

2,6-Difluoroaniline (B139000) is a versatile reagent used in the creation of numerous high-value compounds, leveraging the stability and reactivity conferred by its difluorinated phenyl ring. myskinrecipes.com

Precursor for Herbicide Development and Research

A significant application of 2,6-difluoroaniline is in the agrochemical sector, particularly in the synthesis of potent herbicides. myskinrecipes.com It is a key starting material for producing compounds that inhibit acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants but absent in animals. sigmaaldrich.comnih.govresearchgate.net

One notable example is the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide. chemicalbook.comsigmaaldrich.comsigmaaldrich.comalkalisci.comsigmaaldrich.com This compound belongs to the triazolopyrimidine-2-sulfonamide class of herbicides, which are known for their high efficacy and, in some cases, faster degradation in soil. sigmaaldrich.com The synthesis involves reacting 2,6-difluoroaniline to form the sulfonamide linkage, a critical step in creating the final active herbicidal molecule. The presence of the 2,6-difluorophenyl group is crucial for the molecule's inhibitory action on the AHAS enzyme. nih.govsciopen.com

| Application Area | Synthesized Compound Class | Target Enzyme/System | Key Intermediate |

| Agrochemicals | Triazolopyrimidine Sulfonamides | Acetohydroxyacid Synthase (AHAS) | 2,6-Difluoroaniline |

Intermediate in the Synthesis of Kinase Inhibitors (e.g., p38α Kinase, PIM Kinase)

In medicinal chemistry, 2,6-difluoroaniline serves as a foundational scaffold for the development of kinase inhibitors, which are critical in treating diseases like cancer and inflammatory conditions.

p38α Kinase Inhibitors: The compound is utilized in the synthesis of 2,6,9-trisubstituted purine (B94841) inhibitors targeting p38α mitogen-activated protein (MAP) kinase. sigmaaldrich.comsigmaaldrich.comalkalisci.comsigmaaldrich.comnih.gov The p38α kinase is a key enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines. rsc.orgnih.gov Inhibitors of this enzyme are investigated for their potential in treating inflammatory diseases. mdpi.comresearchgate.net The synthesis of these purine-based inhibitors employs 2,6-difluoroaniline to introduce the difluorophenyl moiety, which plays a role in the molecule's binding to the kinase's active site. nih.gov

PIM Kinase Inhibitors: The PIM kinase family (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that have emerged as significant targets in oncology due to their role in cell survival and proliferation. researchgate.netnih.gov While direct synthesis of PIM kinase inhibitors using 2,6-difluoroaniline is not as extensively documented in the provided research, the broader class of aniline (B41778) derivatives is fundamental to many kinase inhibitor scaffolds. mdpi.com For instance, fluoroquinolone structures, which can be derived from aniline precursors, have been identified as having PIM kinase inhibitory activity. orientjchem.org The development of potent and selective PIM inhibitors often involves heterocyclic cores functionalized with various substituted aryl amines, making 2,6-difluoroaniline a relevant building block for creating new analogues. researchgate.netmdpi.comjst.go.jp

Role in the Creation of Active Pharmaceutical Intermediate Scaffolds

Beyond specific drug targets, 2,6-difluoroaniline is employed to create versatile intermediate scaffolds for broader pharmaceutical development. chemicalbook.comproquest.com An example of this is its use in the synthesis of substituted phenylthiomorpholine dioxide. sigmaaldrich.comsigmaaldrich.comalkalisci.comsigmaaldrich.com Morpholine and its derivatives, including thiomorpholines, are privileged structures in medicinal chemistry, appearing in a wide range of approved drugs due to their favorable physicochemical properties. nih.govnih.govresearchgate.net By incorporating the 2,6-difluorophenyl group, chemists can create novel scaffolds with altered lipophilicity, metabolic stability, and binding characteristics, which can then be further elaborated into a variety of drug candidates. myskinrecipes.com

Synthesis of Quinolone-Based Antibacterial Agents

The fluoroquinolone class of antibiotics represents a cornerstone of antibacterial therapy, acting by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.com The structure-activity relationship of these drugs shows that the presence and position of fluorine atoms on the N-aryl substituent are critical for antibacterial potency. nih.gov

While many commercial fluoroquinolones feature a 2,4-difluorophenyl group, the 2,6-difluoroaniline moiety is a valuable synthon for creating novel quinolone analogues. orientjchem.orgnih.gov The synthesis typically involves the condensation of a substituted aniline with a quinolone core structure. mdpi.comchim.it The incorporation of the 2,6-difluorophenyl group can influence the drug's spectrum of activity, potency, and pharmacokinetic properties. nih.gov Research in this area continues to explore how different substitution patterns on the aniline ring can help overcome growing bacterial resistance. nih.gov

Application in Photoaffinity Labeling Reagents

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify the cellular targets of bioactive small molecules and map their binding sites. nih.govspringernature.com The method involves a chemical probe that contains a photoreactive group. Upon irradiation with light, this group forms a highly reactive species that covalently binds to the interacting protein, allowing for its identification. nih.gov

Aniline derivatives are used in the synthesis of these sophisticated probes. nih.gov The incorporation of fluorine atoms, such as in the 2,6-difluoroaniline structure, can be advantageous in PAL reagents. Fluorine can enhance the stability of the probe and, in some cases, participate in unique interactions within the protein binding pocket. Furthermore, the development of fluorous photoaffinity labeling, where a fluorous tag is incorporated for easier enrichment of labeled proteins, highlights the synergy between fluorine chemistry and this technique. springernature.com

Design and Development of Catalytic Systems

Aniline and its derivatives can function as effective nucleophilic catalysts in certain organic reactions. rsc.orgresearchgate.netchemistrysteps.comsemanticscholar.orgresearchgate.net This catalytic activity is particularly relevant for reactions that proceed through imine or hydrazone intermediates. Electron-rich anilines, in particular, have been shown to significantly accelerate the rate of hydrazone and oxime formation and exchange, even under physiological pH conditions. rsc.orgresearchgate.netsemanticscholar.org This rate enhancement broadens the applicability of these reactions in fields like dynamic covalent chemistry and bioconjugation. Although specific studies detailing 2,6-difluoroaniline as a standalone catalyst are limited, its fundamental aniline structure suggests potential for use in designing more complex organocatalysts or as a component of ligands in metal-based catalytic systems.

Ligand Design for Transition Metal Complexes (e.g., Zinc, Copper, Palladium)

The structural framework of 2-(2,6-difluorophenyl)aniline is particularly well-suited for the synthesis of ligands for transition metal complexes. The nitrogen atom of the aniline moiety serves as a primary coordination site, while the difluorophenyl group can be modified to introduce additional donor atoms, thereby creating multidentate ligands. These ligands can then be used to stabilize and modulate the reactivity of various transition metals, including zinc, copper, and palladium.

A notable example is the synthesis of a bidentate N,O-donor Schiff base ligand, (E)-2-(((2,6-difluorophenyl)imino)methyl)phenol (HSBL), derived from the condensation of 2,6-difluoroaniline and salicylaldehyde. This ligand has been successfully used to prepare metal(II) complexes with copper, nickel, and palladium. The resulting complexes, [Cu(SBL)2], [Ni(SBL)2], and [Pd(SBL)2], have been characterized using various analytical and spectroscopic techniques, confirming the coordination of the metal ions through the imine nitrogen and the phenolic oxygen of the ligand. The structural properties of these complexes are of significant interest for applications in materials science and catalysis.

The synthesis of such Schiff base metal complexes typically involves the reflux of the pre-synthesized ligand with the corresponding metal salt in an appropriate solvent like ethanol. The general approach allows for the creation of a variety of complexes with different metals, which can then be screened for specific catalytic activities or other properties.

Table 1: Examples of Transition Metal Complexes Derived from 2,6-Difluoroaniline-Based Ligands

| Ligand Precursor | Metal Salt | Resulting Complex | Metal Ion | Coordination | Reference |

| 2,6-Difluoroaniline | Salicylaldehyde | [Cu(SBL)2] | Copper(II) | N,O-bidentate | |

| 2,6-Difluoroaniline | Salicylaldehyde | [Ni(SBL)2] | Nickel(II) | N,O-bidentate | |

| 2,6-Difluoroaniline | Salicylaldehyde | [Pd(SBL)2] | Palladium(II) | N,O-bidentate |

Application in Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C Coupling)

Metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound and its derivatives can participate in these reactions both as substrates and as components of ligands that influence the catalytic activity.

C-N Cross-Coupling (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of arylamines from aryl halides or pseudohalides and amines. While specific studies detailing the use of this compound as a substrate in this reaction are not extensively documented in the literature surveyed, the general principles of the reaction are applicable. The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the coupling, with bulky, electron-rich phosphine ligands often providing the best results. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

C-C Cross-Coupling (Suzuki-Miyaura Reaction):

Strategies for C-H Bond Activation and Direct Arylation

Direct C-H bond activation and arylation represent a highly atom-economical and efficient strategy for the functionalization of aromatic compounds, avoiding the need for pre-functionalized starting materials. The presence of fluorine atoms in the this compound structure can influence the regioselectivity of C-H activation.

Palladium-catalyzed direct C-H arylation of unprotected anilines has been demonstrated to be a viable method for the synthesis of ortho-arylated anilines. These reactions often employ specialized ligands that cooperate in the C-H cleavage step and prevent the competing N-arylation (Buchwald-Hartwig amination). The mechanism is thought to involve the deprotonation of the aniline NH group, leading to an anionic intermediate that favors ortho C-H activation.

Furthermore, strategies for the meta-selective C-H arylation of fluoroarenes have been developed. These methods can utilize a norbornene mediator to relay an initial ortho-palladation to the meta-position. The choice of ligands is critical for achieving high reactivity and selectivity in these transformations. While these methods have not been explicitly reported for this compound, they represent promising strategies for its selective functionalization.

Investigation of Electrophilic, Nucleophilic, and Radical Functionalization Pathways

The reactivity of this compound can be further explored through electrophilic, nucleophilic, and radical functionalization pathways, targeting either the aniline or the difluorophenyl ring.

Electrophilic Functionalization:

The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. However, direct nitration or halogenation of anilines can be problematic, often leading to over-reaction and oxidation. To achieve selective monofunctionalization, protection of the amino group, for example by acetylation, is often necessary to attenuate its activating effect.

Nucleophilic Functionalization:

The difluorophenyl ring, being electron-deficient due to the fluorine atoms, is susceptible to nucleophilic aromatic substitution (SNAr). While the fluorine atoms themselves are not typically the leaving groups in SNAr on such rings, the presence of other leaving groups on the ring would be activated towards substitution. The mechanism of SNAr reactions can be complex, sometimes proceeding through a borderline mechanism between stepwise and concerted pathways, and can be influenced by general base catalysis.

Radical Functionalization:

Radical reactions offer a powerful means to functionalize anilines. For instance, the difluoroalkylation of anilines, including 2,6-difluoroaniline, has been achieved using visible-light organophotocatalysis. This method allows for the introduction of a difluoroalkyl ester group onto the aniline ring under mild conditions. Mechanistic studies suggest the formation of a difluoroalkyl radical intermediate in these transformations.

Table 2: Radical Difluoroalkylation of 2,6-Difluoroaniline

| Aniline Substrate | Fluoroalkylating Agent | Product | Yield | Reaction Conditions | Reference |

| 2,6-Difluoroaniline | Ethyl 2-iodo-2,2-difluoroacetate | Ethyl 2-(4-amino-3,5-difluorophenyl)-2,2-difluoroacetate | 17% | Eosin Y (photocatalyst), visible light |

Fundamental Investigations into Reaction Mechanisms and Kinetics

Understanding the underlying reaction mechanisms and kinetics is crucial for the optimization of existing synthetic methods and the development of new transformations involving this compound.

Understanding Reactivity Profiles in Complex Organic Transformations

The reactivity of this compound is largely dictated by the interplay between the nucleophilic amino group and the electronic nature of the two aromatic rings. The 2,6-difluoro substitution pattern on one phenyl ring significantly modulates the electron density and steric environment around the nitrogen atom, influencing its participation in a range of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

One of the most powerful tools for the construction of carbon-nitrogen bonds is the palladium-catalyzed Buchwald-Hartwig amination. This reaction is crucial for both the synthesis of this compound itself and for its subsequent functionalization. The efficiency of these coupling reactions is highly dependent on the choice of palladium precursor, ligand, and base. The electron-withdrawing nature of the difluorophenyl group can impact the nucleophilicity of the aniline nitrogen, potentially requiring tailored catalytic systems for optimal reactivity.

In a typical Buchwald-Hartwig amination to synthesize a diarylamine like this compound, an aryl halide (e.g., 2-bromo-1,3-difluorobenzene) is coupled with an aniline. The choice of phosphine ligand is critical in facilitating the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromo-1,3-difluorobenzene | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | >90 |

| 1-Bromo-2-nitrobenzene | 2,6-Difluoroaniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 85-95 |

This table presents representative conditions for Buchwald-Hartwig amination reactions to form diarylamines, illustrating the types of catalysts, ligands, and bases that are effective. Specific yields for the synthesis of this compound may vary.

Intramolecular Cyclization Reactions for Heterocycle Synthesis

A key aspect of the reactivity of this compound is its utility as a precursor for the synthesis of nitrogen-containing heterocycles, particularly carbazoles. These tricyclic structures are prevalent in many biologically active compounds and functional materials. The synthesis of carbazoles from diarylamines often involves an intramolecular C-H arylation or a related cyclization reaction, typically catalyzed by palladium or other transition metals.

| Diaryl-amine Precursor | Catalyst | Ligand | Additive/Base | Solvent | Temp (°C) | Product | Yield (%) |

| N-(2-Bromophenyl)-N-phenylaniline | Pd(OAc)₂ | P(tBu)₃ | K₂CO₃ | DMA | 150 | 9H-Carbazole | 90 |

| N-(2-Chlorophenyl)-N-phenylaniline | Pd(OAc)₂ | DavePhos | K₃PO₄ | Toluene | 110 | 9H-Carbazole | 85 |

| This compound derivative | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 120 | Fluorinated Carbazole | Varies |

This table showcases typical conditions for the palladium-catalyzed intramolecular cyclization of diarylamines to form carbazoles. The reactivity of this compound in such reactions would be influenced by its specific substitution pattern.

Electrophilic Cyclization

Beyond transition metal-catalyzed reactions, this compound and its derivatives can undergo electrophilic cyclization to form various heterocyclic systems. For instance, N-alkynyl substituted anilines can be cyclized in the presence of electrophiles like iodine or Brønsted/Lewis acids to generate substituted quinolines. The electronic properties of the difluorophenyl group would be expected to influence the nucleophilicity of the aniline ring and the stability of any charged intermediates, thereby affecting the course of the cyclization.

The reactivity profile of this compound in these complex organic transformations highlights its potential as a versatile building block in synthetic chemistry. The presence of the difluorophenyl moiety not only provides a site for potential further functionalization but also subtly modulates the electronic and steric properties of the molecule, enabling a diverse range of chemical transformations. Further research into the specific reactivity of this compound will undoubtedly uncover new synthetic methodologies and lead to the creation of novel and valuable molecules.

Conclusion and Future Directions in 2,6 Difluorophenyl Aniline Research

Summary of Key Academic Contributions

Academic research has primarily focused on leveraging the 2,6-difluorophenyl motif and the aniline (B41778) core as foundational elements for creating molecules with significant biological activity and unique material properties. While direct research on 2-(2,6-difluorophenyl)aniline is specialized, its academic importance can be understood through the contributions of its parent structures and analogous compounds.

The 2,6-difluoro substitution pattern on a phenyl ring is a key strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity. This has been successfully applied in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, where the difluorophenyl group plays a crucial role in the molecule's conformational rigidity and interaction with the enzyme's binding pocket. nih.gov Research into diarylpyrimidine (DAPY) analogues, such as (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones, has demonstrated that the presence of ortho-difluoro substituents is critical for achieving low nanomolar anti-HIV-1 activity. nih.gov

Furthermore, the aniline substructure is a versatile precursor for a vast range of pharmaceuticals and agrochemicals. chemicalbook.comontosight.ai For instance, the related compound 2,6-difluoroaniline (B139000) is a key intermediate in the synthesis of herbicides and p38α kinase inhibitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The combination of these two moieties in this compound results in a bifunctional molecule with potential applications in cross-coupling reactions to create more complex structures for drug discovery and materials science. chemscene.com The synthesis of related N-functionalized 2-aminophenols from anilines highlights the utility of these scaffolds in creating molecular complexity. nih.gov

The photochemistry of related compounds, such as 2,6-difluorophenyl azide (B81097), has also been explored, revealing unique insertion reactions influenced by the steric and electronic effects of the fluorine substituents. researchgate.net This fundamental research into reactivity provides insights into the potential chemical transformations of this compound.

| Area of Contribution | Key Research Findings | Significance | Representative Compound Classes |

| Medicinal Chemistry | The 2,6-difluorophenyl group provides conformational restriction and enhanced biological activity. nih.gov | Development of potent inhibitors for enzymes like HIV-1 reverse transcriptase and kinases. nih.govsigmaaldrich.com | Diarylpyrimidines (DAPYs) nih.gov, p38α Kinase Inhibitors sigmaaldrich.com, Pyrido[2,3-d]pyrimidines mdpi.com |

| Agrochemicals | Utilized as a building block for high-efficiency herbicides. chemicalbook.com | Creation of effective crop protection agents. | Triazolopyrimidine Sulfonamides chemicalbook.comsigmaaldrich.com |

| Materials Science | The difluorophenyl moiety can enhance the thermal stability and electronic properties of polymers. smolecule.com | Potential for developing novel electronic materials and stable polymers. | Fluorinated Polymers smolecule.com, Aromatic Heterocycles chemscene.com |

| Synthetic Chemistry | Serves as a versatile intermediate for creating complex molecules via cross-coupling and functionalization. chemscene.comorganic-chemistry.org | Enables access to a diverse range of functionalized biaryl amines for various applications. | N-functionalized 2-aminophenols nih.gov, Substituted Anilines organic-chemistry.org |

Identification of Remaining Research Challenges and Knowledge Gaps

Despite the progress in related areas, significant research challenges and knowledge gaps remain specifically for this compound and its derivatives.

Targeted Synthesis and Functionalization: While general methods for creating biaryl linkages exist, developing selective and high-yield synthetic routes for asymmetrically substituted derivatives of this compound remains a challenge. Late-stage functionalization, particularly C-H activation at specific positions on either aromatic ring, is an area that requires further exploration to avoid multistep synthetic sequences. rsc.org The development of efficient palladium-catalyzed amination reactions for fluorinated aryl chlorides points to potential solutions but also highlights challenges like catalyst stability. organic-chemistry.orggoogle.com

Physicochemical and Conformational Analysis: There is a lack of comprehensive data on the physicochemical properties of this compound. A deeper understanding of its conformational dynamics, including the rotational barrier of the C-N and C-C bonds, is needed. This knowledge is critical for designing molecules with specific three-dimensional structures for applications in areas like asymmetric catalysis or as molecular switches.

Mechanism of Action and Toxicity Profiling: For derivatives that show biological activity, the precise molecular targets and mechanisms of action are often not fully elucidated. vulcanchem.com Furthermore, comprehensive toxicity and metabolic profiling are necessary to advance any potential therapeutic candidates. This represents a significant knowledge gap that must be addressed for translational research. vulcanchem.comnih.gov

Material Properties Exploration: The potential of this compound as a monomer or building block for advanced materials, such as conductive polymers or materials with unique optical properties, is largely unexplored. Research is needed to investigate its polymerization behavior and the properties of the resulting materials.

| Research Area | Identified Knowledge Gaps & Challenges |

| Synthetic Chemistry | - Difficulty in regioselective late-stage functionalization. rsc.org- Need for more efficient and scalable synthesis protocols for derivatives. google.com |

| Computational Chemistry | - Lack of detailed studies on conformational preferences and rotational energy barriers.- Need for accurate prediction of protein-ligand interactions for its derivatives. vulcanchem.com |

| Medicinal Chemistry | - Identification of specific biological targets for active derivatives. vulcanchem.com- Comprehensive in vivo efficacy and metabolic stability studies are required. |

| Materials Science | - Unexplored potential as a monomer for high-performance polymers.- Lack of data on its electronic, optical, and thermal properties. smolecule.com |

Emerging Areas of Research and Potential for Novel Discoveries in 2,6-Difluorophenyl Aniline Chemistry

The unique structure of this compound opens up several emerging avenues for research where novel discoveries are anticipated.

Organocatalysis and Ligand Development: The sterically hindered yet flexible biaryl amine structure makes it an intriguing candidate for the development of novel ligands for transition metal catalysis or as an organocatalyst scaffold. Similar bulky anilines, like 2,6-diisopropylaniline, are foundational in creating ligands for catalysts used in important reactions like olefin metathesis. wikipedia.org Exploring the coordination chemistry of this compound could lead to new catalysts with unique reactivity and selectivity.

Fluorinated Materials and Electronics: The introduction of fluorine atoms can significantly alter the electronic properties of organic molecules. mdpi.com There is a growing interest in using fluorinated aromatic compounds in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as semiconductors. Research into the synthesis of polymers or small molecules derived from this compound could lead to the discovery of new materials with enhanced performance and stability.

Chemical Biology and Probe Development: The compound could serve as a core structure for developing chemical probes to study biological systems. By attaching reporter groups (e.g., fluorophores) or reactive moieties, derivatives of this compound could be used to investigate enzyme function, protein-protein interactions, or for cellular imaging.

Fragment-Based Drug Discovery: In the context of drug discovery, this compound can be considered a valuable fragment for screening against a wide range of biological targets. Its rigid, three-dimensional shape and specific electronic properties make it an attractive starting point for building more complex and potent drug candidates for targets like kinases and G-protein coupled receptors. vulcanchem.com

Interdisciplinary Perspectives and Collaborative Research Opportunities

Advancing the science of this compound will benefit significantly from interdisciplinary collaboration. ox.ac.uk

Chemistry and Computational Science: Collaborative efforts between synthetic chemists and computational scientists can accelerate the discovery process. researchgate.net Molecular modeling can predict the most stable conformations, potential reactivity, and binding affinities of derivatives, thus guiding synthetic efforts toward the most promising targets. vulcanchem.com This synergy is crucial for designing new catalysts and potent drug candidates.

Chemistry and Materials Science: Joint projects between organic chemists and materials scientists are essential to explore the potential of this compound in creating new functional materials. qmul.ac.uk Chemists can focus on the synthesis and polymerization of novel monomers, while materials scientists can characterize the resulting polymers' physical, thermal, and electronic properties, and evaluate their performance in devices.

Chemistry and Biology/Pharmacology: A strong partnership between medicinal chemists and biologists is vital for translating fundamental chemical discoveries into therapeutic applications. ox.ac.uk Chemists can design and synthesize libraries of compounds based on the this compound scaffold, while biologists and pharmacologists can perform high-throughput screening, identify biological targets, and conduct preclinical evaluations. nih.gov Such collaborations are essential for tackling complex diseases and accelerating the drug discovery pipeline.

These collaborative approaches will be key to unlocking the full potential of this compound, transforming it from a molecule of academic interest to a valuable component in next-generation technologies and therapeutics.

Q & A

Q. What are the common synthetic routes for 2-(2,6-Difluorophenyl)aniline, and what key reaction conditions must be controlled?

- Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) using 2,6-difluorobromobenzene and aniline derivatives. Controlled conditions (e.g., anhydrous environment, inert gas) are critical to avoid side reactions like dehalogenation. Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are indicative of its structure?

- Methodological Answer:

- 1H/19F NMR : Distinct fluorine coupling patterns (e.g., para-fluorine splitting in 19F NMR) confirm substituent positions.

- HPLC-MS : Retention time and molecular ion peaks ([M+H]+) validate purity and molecular weight (e.g., m/z ~203 for C12H9F2N).

- X-ray crystallography : Resolves spatial arrangement of fluorine atoms and amine group .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer: It serves as a key intermediate in synthesizing serotonin receptor agonists (e.g., cyclopropylmethylamine derivatives) and fluorinated bioactive molecules. Its fluorine atoms enhance metabolic stability and binding affinity in CNS-targeted compounds .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents influence the reactivity of this compound in electrophilic substitution reactions compared to non-fluorinated analogs?

- Methodological Answer: The ortho-fluorine groups deactivate the aromatic ring, directing electrophiles to the para-position relative to the amine. Kinetic studies using deuterated solvents (e.g., D2O) reveal slower reaction rates compared to non-fluorinated anilines due to reduced electron density .

Q. What strategies can mitigate side reactions such as dehalogenation or ring-opening during functionalization of this compound?

- Methodological Answer:

- Catalyst optimization : Use Pd(OAc)2/XPhos systems to minimize dehalogenation in cross-couplings.

- Temperature control : Maintain reactions below 80°C to prevent thermal degradation.

- Protecting groups : Temporarily protect the amine with Boc groups to avoid unwanted ring functionalization .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvent systems?

Q. What computational methods are effective for predicting the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reaction pathways. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, validated by experimental kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.